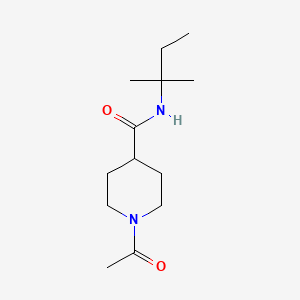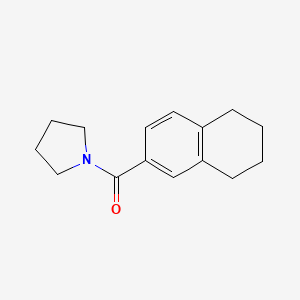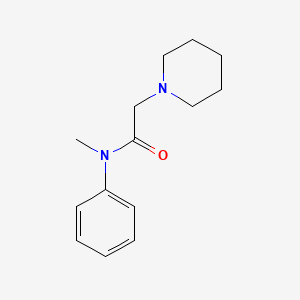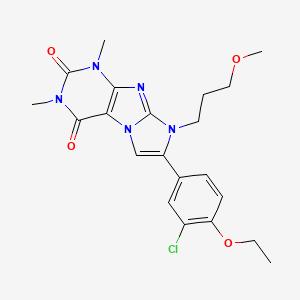
3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one, also known as SU5416, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indolinones and has been found to exhibit anti-angiogenic, anti-tumor, and anti-inflammatory properties.
作用机制
3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR and PDGFR. This inhibition leads to the prevention of the downstream signaling pathways that promote angiogenesis. Additionally, 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
The anti-angiogenic and anti-tumor properties of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one have been extensively studied in various in vitro and in vivo models. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor angiogenesis. Additionally, 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity towards VEGFR and PDGFR. This specificity allows for targeted inhibition of angiogenesis and tumor growth without affecting normal cells. However, one of the limitations of using 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one is its potential toxicity and side effects, which may limit its clinical applications.
未来方向
There are several potential future directions for the research on 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective analogs of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one with reduced toxicity and side effects. Additionally, further studies are needed to explore the potential applications of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one in other angiogenesis-related disorders such as diabetic retinopathy and psoriasis. Finally, the combination of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one with other anti-cancer agents may provide a more effective treatment strategy for cancer patients.
合成方法
The synthesis of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one involves the condensation of 2-methoxybenzaldehyde with 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, followed by reduction and cyclization to form the indolinone ring system. The final product is obtained through purification and isolation techniques.
科学研究应用
3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been widely studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-angiogenic properties by inhibiting the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). This property makes it a potential candidate for the treatment of cancer, macular degeneration, and other angiogenesis-related disorders.
属性
IUPAC Name |
3-hydroxy-1-[(2-methoxyphenyl)methyl]-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-14-9-5-2-6-11(14)10-17-13-8-4-3-7-12(13)15(18)16(17)19/h2-9,15,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLDVTLOXDHMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7501127.png)

![6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501139.png)

![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)
![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7501191.png)


![3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7501206.png)
![azetidin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7501208.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)
![Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7501219.png)